Pristimerin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

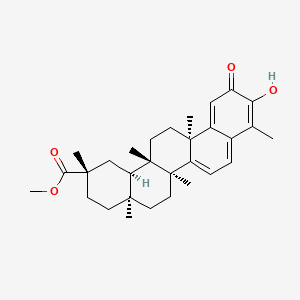

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O4/c1-18-19-8-9-22-28(4,20(19)16-21(31)24(18)32)13-15-30(6)23-17-27(3,25(33)34-7)11-10-26(23,2)12-14-29(22,30)5/h8-9,16,23,32H,10-15,17H2,1-7H3/t23-,26-,27+,28+,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFACETXYABVHFD-ZAZHENERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)OC)C)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pristimerin: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristimerin (B1678111), a naturally occurring quinonemethide triterpenoid, has garnered significant attention within the scientific community for its potent anti-inflammatory, anti-cancer, and other pharmacological properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and a comprehensive examination of its molecular mechanisms of action. Quantitative data on extraction yields are presented in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by this compound, including NF-κB, PI3K/Akt/mTOR, and the apoptosis cascade, are elucidated with detailed diagrams generated using the DOT language for precise visualization of molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Celastraceae and Hippocrateaceae families.[1][2][3] These plants have a history of use in traditional medicine across various cultures. The concentration of this compound can vary significantly between different species and even between different parts of the same plant. The root bark is often reported to be a rich source of this compound.

Table 1: Natural Sources and Reported Yields of this compound

| Plant Species | Family | Plant Part | Extraction Method | This compound Yield | Reference(s) |

| Mortonia greggii | Celastraceae | Root Bark | Solid-Liquid (Ethanol) | 2.456 mg/g (0.2456%) | [4] |

| Mortonia greggii | Celastraceae | Root Bark | Aqueous Two-Phase System (Ethanol/Phosphate) | 7.16 mg/g (0.716%) | [1] |

| Celastrus orbiculatus | Celastraceae | Not Specified | Ultrasound-Assisted (Methanol) | 1.843 mg/g (0.1843%) | [5][6] |

| Maytenus ilicifolia | Celastraceae | Not Specified | Not Specified | Yield reported but not quantified in the same manner | [7] |

| Hippocratea excelsa | Hippocrateaceae | Not Specified | Not Specified | Presence confirmed | [1] |

Extraction and Purification Methodologies

The selection of an appropriate extraction and purification method is critical for obtaining high-purity this compound for research and development purposes. This section details several effective protocols, from conventional solid-liquid extraction to more advanced techniques like ultrasound-assisted extraction and aqueous two-phase systems.

Solid-Liquid Extraction (Soxhlet)

This classical technique is widely used for the extraction of triterpenoids from plant materials.[8]

Experimental Protocol:

-

Sample Preparation: The plant material (e.g., root bark) is dried to a constant weight and finely ground to increase the surface area for solvent penetration.

-

Apparatus Setup: A Soxhlet extractor is assembled with a boiling flask containing the extraction solvent, the extraction chamber housing a cellulose (B213188) thimble with the powdered plant material, and a condenser.

-

Solvent Selection: Ethanol (B145695) has been shown to be an effective solvent for this compound extraction.[4] Other solvents like methanol, n-hexane, chloroform, and ethyl acetate (B1210297) can also be used.[8]

-

Extraction Process: The solvent in the boiling flask is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material. Once the solvent level in the thimble reaches the top of the siphon arm, the extract is siphoned back into the boiling flask. This cycle is repeated for a defined period (e.g., 6-12 hours) to ensure thorough extraction.[8]

-

Solvent Removal: After extraction, the solvent is removed from the extract, typically using a rotary evaporator under reduced pressure, to yield the crude this compound extract.

-

Purification: The crude extract can be further purified using chromatographic techniques such as size-exclusion chromatography with Sephadex LH-20.[4]

Workflow for Solid-Liquid Extraction:

Ultrasound-Assisted Extraction (UAE)

UAE is a more modern and efficient method that utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[9]

Experimental Protocol:

-

Sample Preparation: As with solid-liquid extraction, the plant material is dried and powdered.

-

Apparatus: An ultrasonic bath or a probe-type sonicator is used.

-

Solvent and Conditions: Methanol has been identified as a highly effective solvent for UAE of this compound.[5][6] Key parameters to optimize include:

-

Extraction Process: The powdered plant material is suspended in the chosen solvent in a flask, which is then placed in the ultrasonic bath or subjected to sonication with a probe for the optimized duration and at the set temperature and power.

-

Post-Extraction: The mixture is filtered, and the solvent is evaporated to obtain the crude extract. Further purification can be performed as described above.

Table 2: Comparison of Conventional and Ultrasound-Assisted Extraction

| Parameter | Solid-Liquid Extraction (Soxhlet) | Ultrasound-Assisted Extraction (UAE) |

| Principle | Continuous percolation of hot solvent | Acoustic cavitation |

| Extraction Time | Long (6-12 hours) | Short (10-50 minutes) |

| Temperature | High (boiling point of solvent) | Lower, controllable |

| Solvent Consumption | Generally higher | Can be lower |

| Efficiency | Good | Often higher yields in shorter time |

Aqueous Two-Phase System (ATPS) Extraction

ATPS is a liquid-liquid extraction technique that utilizes two immiscible aqueous phases, providing a gentle and effective method for the separation of biomolecules.[12][13] This "green" technique can offer high purity and yield.[1]

Experimental Protocol:

-

Phase System Preparation: An ATPS can be formed by mixing a polymer (e.g., polyethylene (B3416737) glycol - PEG) and a salt (e.g., potassium phosphate) or two different polymers in water.[14] For this compound extraction from Mortonia greggii, an ethanol-phosphate system has been successfully used.[1]

-

Extraction Procedure:

-

The two-phase system is prepared by weighing the appropriate amounts of the phase-forming components (e.g., ethanol and potassium phosphate (B84403) solution) and water.

-

The powdered plant material is added to the system.

-

The mixture is thoroughly agitated to ensure mass transfer of this compound from the plant material into one of the phases.

-

The system is then allowed to settle, leading to the formation of two distinct phases. Centrifugation can be used to accelerate phase separation.[15]

-

-

This compound Partitioning: this compound will preferentially partition into one of the phases (in the case of the ethanol-phosphate system, the ethanol-rich top phase).

-

Recovery: The phase containing this compound is carefully separated, and the compound is recovered, often after solvent removal.

Workflow for Aqueous Two-Phase System Extraction:

Biological Mechanisms and Signaling Pathways

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and cell survival. In many pathological conditions, including cancer, this pathway is constitutively active. This compound has been shown to inhibit the NF-κB pathway.[16] It prevents the degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes.[17]

Modulation of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers. This compound has been demonstrated to inhibit this pathway at multiple levels.[4][5][6] It can suppress the phosphorylation and activation of Akt, which in turn prevents the activation of mTOR and its downstream effectors like p70S6K and 4E-BP1, ultimately leading to decreased protein synthesis and cell proliferation.[5]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its evasion is a hallmark of cancer. This compound is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[17]

-

Intrinsic Pathway: this compound can induce mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9.

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8.

-

Common Pathway: Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3, which then cleaves various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. This compound has been shown to induce the cleavage and activation of caspases-3, -8, and -9.[18] It also modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic ones.[18]

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its extraction and purification, and a mechanistic understanding of its biological activities. The presented data and workflows offer a solid foundation for researchers to further explore and harness the properties of this potent triterpenoid. Future research should focus on optimizing extraction processes for scalability, conducting further preclinical and clinical studies to validate its therapeutic efficacy and safety, and exploring its potential in combination therapies.

References

- 1. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]

- 2. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer activity of this compound in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling Pathway Diagram [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. maxapress.com [maxapress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Aqueous two-phase system (ATPS): an overview and advances in its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. agarwood.org.cn [agarwood.org.cn]

- 16. researchgate.net [researchgate.net]

- 17. umpir.ump.edu.my [umpir.ump.edu.my]

- 18. mdpi.com [mdpi.com]

Pristimerin: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristimerin is a naturally occurring quinonemethide triterpenoid (B12794562) that has garnered significant attention in the scientific community for its potent anti-cancer, anti-inflammatory, and other pharmacological properties.[1] Isolated primarily from plants of the Celastraceae and Hippocrateaceae families, this complex molecule presents both a formidable challenge for chemical synthesis and a promising scaffold for the development of novel therapeutics.[2] This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, alongside a summary of its biological activities and the experimental protocols used to elucidate them.

Chemical Structure

This compound is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₀O₄.[3][4] Its systematic IUPAC name is methyl (2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate.[2] The structure features a quinone methide moiety, which is believed to be crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₀O₄ | [3][4] |

| Molecular Weight | 464.64 g/mol | [4] |

| CAS Number | 1258-84-0 | [4] |

| IUPAC Name | methyl (2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | [2] |

| Synonyms | Celastrol methyl ester, 20α-3-hydroxy-2-oxo-24-nor-friedela-1(10),3,5,7-tetraen-carboxylicacid-29-methylester | [5] |

| Melting Point | 214-217 °C | [6] |

| Boiling Point | 607.7 °C | [6] |

| Solubility | Soluble in DMSO (≥5 mg/mL), methanol, and ethanol (B145695). | [4][6] |

Synthesis of this compound

The synthesis of this compound is a complex endeavor, with current approaches primarily focused on extraction from natural sources. While total synthesis remains a significant challenge due to the molecule's intricate stereochemistry, semi-synthetic modifications are being explored.

Natural Product Extraction and Purification

This compound is most commonly isolated from the root bark of plants such as Mortonia greggii and Celastrus orbiculatus.[3] The extraction and purification process typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Extraction and Purification of this compound from Mortonia greggii

This protocol is adapted from Mejía-Manzano et al. (2015).

1. Extraction:

-

Grind the dried root bark of Mortonia greggii to a fine powder.

-

Suspend the powdered plant material in ethanol at a ratio of 0.5 g of plant material to 1 mL of solvent.

-

Agitate the mixture at 200 rpm for 30 minutes at 49.7°C.

-

Separate the ethanolic extract from the plant debris by filtration.

2. Purification by Size-Exclusion Chromatography (SEC):

-

Concentrate the ethanolic extract under reduced pressure.

-

Dissolve the concentrated extract in a minimal amount of a suitable solvent for SEC.

-

Load the dissolved extract onto a Sephadex LH-20 size-exclusion column.

-

Elute the column with an appropriate solvent system (e.g., methanol).

-

Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the crystalline compound.

Chemical Synthesis

The total synthesis of this compound has not yet been reported in a complete, high-yielding fashion, reflecting the significant synthetic challenges posed by its complex carbocyclic framework and multiple stereocenters. Research efforts have focused on the synthesis of the core ring system and the introduction of the quinone methide functionality. Unsuccessful attempts at transesterification at the C-29 position highlight the steric hindrance around this part of the molecule.

Biological Activity and Signaling Pathways

This compound exhibits a wide range of biological activities, with its anti-cancer properties being the most extensively studied. It has been shown to induce apoptosis, cell cycle arrest, and autophagy in various cancer cell lines. These effects are mediated through the modulation of several key signaling pathways.

Table 2: In Vitro Anti-cancer Activity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| HCT-116 | Colorectal Cancer | ~2.5 | |

| SW-620 | Colorectal Cancer | ~2.5 | |

| COLO-205 | Colorectal Cancer | ~2.5 | |

| MCF-7 | Breast Cancer | 3.0 | [1] |

| OVCAR-5 | Ovarian Cancer | < 5 | |

| MDAH-2774 | Ovarian Cancer | < 5 | |

| LNCaP | Prostate Cancer | ~1.25-2.5 | |

| PC-3 | Prostate Cancer | ~1.25-2.5 | |

| NCI-H1299 | Non-small cell lung cancer | 2.2 ± 0.34 | [6] |

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are attributed to its ability to interfere with multiple signaling cascades that are often dysregulated in cancer.

1. NF-κB Signaling Pathway:

This compound is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. It has been shown to inhibit the phosphorylation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.

2. PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is another critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway by downregulating the phosphorylation of Akt and its downstream effector, mTOR. This leads to a decrease in protein synthesis and cell proliferation.

3. Apoptosis Pathway:

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. A key event in this compound-induced apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program.

Experimental Protocols for Biological Assays

The following are generalized protocols for key in vitro assays used to characterize the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and untreated control.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate and assess the effect of this compound on their expression or phosphorylation status.

Materials:

-

Cell culture dishes

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-Akt, Akt, p-IκBα, IκBα, cleaved caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with this compound as described for the MTT assay.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Caspase Activity Assay

This assay quantifies the activity of caspases, key executioners of apoptosis.

Materials:

-

96-well plates

-

Treated cell lysates

-

Caspase assay buffer

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

Fluorometric microplate reader

Procedure:

-

Prepare cell lysates from this compound-treated and control cells.

-

In a 96-well plate, add the cell lysate to the caspase assay buffer.

-

Add the fluorogenic caspase substrate to each well.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the fold-increase in caspase activity relative to the control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated cells

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the treated and control cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a promising natural product with significant potential for the development of new anti-cancer therapies. Its complex chemical structure and multifaceted biological activities continue to be an active area of research. This technical guide provides a comprehensive overview of the current knowledge on this compound's chemistry, synthesis, and mechanism of action, serving as a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate its therapeutic potential and to develop efficient synthetic routes to this intriguing molecule.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. Extraction and Isolation of Antineoplastic this compound from Mortonia greggii (Celastraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 4. researchhub.com [researchhub.com]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. creative-bioarray.com [creative-bioarray.com]

Pristimerin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristimerin (B1678111) is a naturally occurring quinonemethide triterpenoid (B12794562) compound derived from plants of the Celastraceae and Hippocrateaceae families.[1][2] Traditionally used in folk medicine for its anti-inflammatory properties, recent and extensive research has illuminated its potent and broad-spectrum anticancer activities against a wide range of malignancies, including breast, prostate, lung, colorectal, and pancreatic cancers.[2][3] this compound's efficacy stems from its ability to modulate a multitude of cellular processes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[4][5] It has been shown to induce cell cycle arrest, apoptosis, and autophagy, inhibit tumor invasion and angiogenesis, and even reverse multidrug resistance.[4][6]

This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells. It summarizes key quantitative data, details common experimental protocols for its study, and visualizes the complex molecular interactions and pathways it modulates.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-targeted approach, affecting several fundamental cellular processes simultaneously.

Inhibition of Pro-Survival Signaling Pathways

This compound disrupts several key signaling cascades that are frequently hyperactivated in cancer, thereby promoting cell survival and proliferation.

a) PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism and is one of the most frequently altered pathways in human cancers.[1][7] this compound effectively inhibits this pathway by reducing the phosphorylation of Akt and its downstream effectors, including mTOR, FoxO3a, p70S6K, and 4E-BP1.[4][8] This inhibition has been observed in numerous cancer types, such as ovarian, breast, and colorectal cancer.[4][9] The downregulation of this pathway leads to decreased expression of pro-survival proteins like Bcl-2 and Cyclin D1, and increased expression of cell cycle inhibitors like p21 and p27, ultimately inducing apoptosis and inhibiting metastasis.[3][4]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling cascade.

b) NF-κB Pathway

The Nuclear Factor-kappaB (NF-κB) pathway is a critical mediator of inflammation, immunity, and oncogenesis.[9] Its constitutive activation in cancer cells promotes the transcription of genes involved in proliferation (Cyclin D1), survival (Bcl-2, Bcl-xL), and angiogenesis.[4] this compound is a potent inhibitor of the NF-κB pathway.[10] It has been shown to prevent the phosphorylation and degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB.[4][11] This inhibition has been observed in both constitutive and TNF-α-induced NF-κB activation.[11]

Caption: this compound blocks NF-κB activation by inhibiting IKK.

c) Other Signaling Pathways

-

Wnt/β-catenin Pathway: this compound has been reported to suppress the Wnt/β-catenin pathway by inhibiting the expression and phosphorylation of LRP6, a co-receptor in the pathway, which can contribute to the induction of autophagy in breast cancer cells.[1][2]

-

MAPK Pathway: this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, ERK, and p38. It can induce apoptosis through the generation of Reactive Oxygen Species (ROS) that subsequently activate the JNK signaling cascade.[3][4]

-

JAK/STAT Pathway: this compound can inhibit the phosphorylation of STAT3, a key transcription factor in the JAK/STAT pathway.[2] This contributes to its ability to downregulate human telomerase reverse transcriptase (hTERT), an enzyme crucial for cancer cell immortality.[2][3]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating malignant cells.[12] this compound is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][12]

-

Intrinsic Pathway: this compound treatment leads to an increase in intracellular ROS, which causes mitochondrial membrane potential loss.[4][8] This triggers the release of cytochrome c from the mitochondria, which activates caspase-9 and the downstream executioner caspase-3, leading to PARP cleavage and cell death.[3][4] It also modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-2 and Bcl-xL and upregulating pro-apoptotic members like Bax.[4][8]

-

Extrinsic Pathway: The compound has been shown to activate caspase-8, the initiator caspase of the extrinsic pathway, contributing to the overall apoptotic response in various cancers.[4]

References

- 1. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]

- 2. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Potential and Molecular Targets of this compound in Human Malignancies [mdpi.com]

- 4. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances [frontiersin.org]

- 6. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Anticancer activity of this compound in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound exhibits in vitro and in vivo anticancer activities through inhibition of nuclear factor-кB signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Pristimerin's Modulation of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which Pristimerin (B1678111), a naturally occurring quinonemethide triterpenoid, exerts its effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The dysregulation of the NF-κB pathway is a hallmark of numerous inflammatory diseases and cancers, making it a critical target for therapeutic intervention. This compound has emerged as a potent inhibitor of this pathway, demonstrating significant anti-inflammatory and anti-cancer activities.[1][2][3] This document synthesizes current research to detail its mechanism of action, present quantitative data on its efficacy, and provide comprehensive experimental protocols for its study.

Mechanism of Action: this compound's Inhibition of NF-κB Signaling

The NF-κB family of transcription factors are central regulators of inflammation, cell survival, and immune responses.[4][5] In an inactive state, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Various stimuli, such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS), can trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[3][5] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation.[4][6] This releases NF-κB (commonly the p65/p50 heterodimer) to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of a wide array of pro-inflammatory and pro-survival genes.[4][5]

This compound has been shown to inhibit both the constitutively active and the stimulus-induced NF-κB pathways in a multitude of cell types.[7][8] Its inhibitory action is multi-faceted, targeting several key steps in the signaling cascade:

-

Inhibition of IKK Activation: this compound prevents the phosphorylation and activation of the IKK complex (IKKα/β).[7][8][9][10] By blocking this upstream kinase, it halts the entire downstream activation sequence.

-

Suppression of IκBα Phosphorylation and Degradation: As a direct consequence of IKK inhibition, this compound abrogates the phosphorylation of IκBα.[6][8][9] This prevents the degradation of the inhibitory protein, thus keeping NF-κB sequestered in the cytoplasm.[6]

-

Blockade of p65 Nuclear Translocation: By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound effectively blocks the nuclear translocation of the active p65 subunit.[6][7][8][9]

-

Inhibition of NF-κB DNA Binding: Some studies have found that this compound represses the ability of NF-κB to bind to DNA in intact cells.[7]

-

Downregulation of Target Gene Expression: The culmination of these inhibitory effects is the significant downregulation of NF-κB-dependent gene expression. This includes genes involved in inflammation (COX-2, iNOS), cell survival and anti-apoptosis (Bcl-2, Bcl-xL, survivin), and metastasis (MMP9).[3][7]

The following diagrams illustrate the canonical NF-κB pathway and the specific inhibitory points of this compound.

Quantitative Data on this compound's Effects

The efficacy of this compound varies across different cell lines and experimental conditions. The following tables summarize the effective concentrations of this compound and its quantitative effects on key components and outcomes of the NF-κB pathway as reported in the literature.

Table 1: Effective Concentrations of this compound for NF-κB Inhibition

| Cell Line | Stimulus | Effective this compound Concentration | Observed Effect | Citation |

| KBM5 & KBM5-T315I (CML) | TNF-α (0.1 nM) | 200 nM | Abolished phosphorylation of IKKα/β and IκBα; abrogated IκBα degradation and p65 translocation. | [6] |

| THP-1 (Human Monocytic) | LPS | Dose-dependent | Inhibited TNF-α and IL-8 production; inhibited phosphorylation of IKKα/β, IκBα, and p65. | [9] |

| OVCAR-5 & MDAH 2774 (Ovarian) | Constitutive | 1.25 - 5 µM | Markedly reduced levels of p-Akt, p-mTOR, and NF-κB (p65). | [11] |

| HCT-116 (Colorectal) | Constitutive, TNF-α, LPS | Dose- and time-dependent | Inhibited IKK phosphorylation and IκBα degradation; suppressed p65 phosphorylation and nuclear translocation. | [8] |

| BMDMs (Murine Macrophages) | RANKL (100 ng/ml) | 75 nM | Decreased phosphorylation of IκBα, IKKα/β, and p65. | [12] |

| MDA-MB-231 (Breast Cancer) | Constitutive | 0.3 µM | Modulated EMT markers (related to NF-κB signaling). | [13] |

Table 2: Downregulation of NF-κB-Regulated Gene Products by this compound

| Gene Product | Function | Cancer/Cell Type | Citation |

| Bcl-2, Bcl-xL, c-IAP1, survivin | Anti-apoptotic | Ovarian, Various | [7][11] |

| MMP9 | Invasion, Metastasis | Esophageal Squamous Cell Carcinoma | [4] |

| Cyclin D1, c-Myc | Cell Survival, Proliferation | Esophageal Squamous Cell Carcinoma, Pancreatic | [4][7] |

| VEGF, COX-2, iNOS | Angiogenesis, Inflammation | Pancreatic, Various | [7][14] |

| TNF-α, IL-6, IL-8 | Pro-inflammatory Cytokines | Murine Macrophages, Human Monocytic Cells | [9][14] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the impact of this compound on the NF-κB signaling pathway.

This protocol is used to detect changes in the phosphorylation state and total protein levels of key NF-κB signaling components.[15][16]

-

Cell Lysis and Protein Quantification:

-

Culture and treat cells with desired concentrations of this compound for specified times, with or without an NF-κB activator like TNF-α (e.g., 0.1 nM).[6]

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[13] For nuclear translocation studies, perform cytoplasmic and nuclear fractionation using a specialized kit.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[17]

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for target proteins (e.g., p-IKKα/β, p-IκBα, IκBα, p-p65, p65, Lamin B1, β-actin) overnight at 4°C.[12] Dilute antibodies in blocking buffer according to manufacturer's recommendations.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control like β-actin (for whole-cell or cytoplasmic extracts) or Lamin B1 (for nuclear extracts).

-

This cell-based assay quantifies the transcriptional activity of NF-κB.[18][19][20]

-

Cell Transfection:

-

Seed cells (e.g., HEK293, U2OS) in a 24- or 96-well plate.[21]

-

Co-transfect cells with a firefly luciferase reporter plasmid containing multiple NF-κB response elements and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment and Stimulation:

-

Allow cells to recover for 24 hours post-transfection.

-

Pre-treat the cells with various concentrations of this compound for a designated time (e.g., 6 hours).[21]

-

Stimulate the cells with an NF-κB activator (e.g., 0.1 nM TNF-α) for an appropriate duration (e.g., 10 minutes to 6 hours) to induce NF-κB activity.[21][22]

-

-

Cell Lysis and Luminescence Measurement:

-

Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Use a luminometer with dual injectors to sequentially add the firefly luciferase substrate followed by the Renilla luciferase substrate (e.g., Stop & Glo® reagent).

-

Measure the luminescence generated from both reactions.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize the data.

-

Express the results as a fold change in NF-κB activity relative to the untreated or vehicle-treated control.

-

EMSA is a technique used to detect the specific DNA-binding activity of transcription factors like NF-κB in nuclear extracts.[23][24]

-

Preparation of Nuclear Extracts:

-

Treat cells with this compound and/or a stimulus as described previously.

-

Harvest cells and prepare nuclear extracts using a nuclear extraction kit or a hypotonic buffer-based protocol. Ensure all steps are performed on ice to prevent protein degradation.

-

-

Probe Labeling:

-

Synthesize a double-stranded DNA oligonucleotide containing the consensus binding site for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the probe with a radioactive isotope (e.g., [γ-³²P]ATP using T4 polynucleotide kinase) or a non-radioactive tag (e.g., biotin, digoxigenin). Purify the labeled probe.

-

-

Binding Reaction:

-

In a reaction tube, combine 5-10 µg of nuclear extract with a binding buffer (containing poly(dI-dC) as a non-specific competitor), and the labeled probe.

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow protein-DNA complexes to form.

-

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction to confirm the identity of the protein in the complex.[25][26]

-

-

Electrophoresis and Detection:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at 4°C.

-

If using a radioactive probe, dry the gel and expose it to X-ray film (autoradiography).

-

If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

-

Interpretation:

-

A "shifted" band, which migrates slower than the free probe, indicates the formation of an NF-κB-DNA complex. A reduction in the intensity of this band in this compound-treated samples signifies inhibition of NF-κB DNA binding.

-

Conclusion

This compound is a potent and multi-targeted inhibitor of the NF-κB signaling pathway. It effectively suppresses both constitutive and induced NF-κB activation by intervening at crucial upstream steps, including the inhibition of TAK1 and the IKK complex, which ultimately prevents the nuclear translocation of p65 and the transcription of pro-inflammatory and pro-survival genes.[6][7][27] The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating this compound's therapeutic potential in NF-κB-driven pathologies such as cancer and chronic inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]

- 6. This compound induces apoptosis in imatinib-resistant chronic myelogenous leukemia cells harboring T315I mutation by blocking NF-κB signaling and depleting Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound exhibits in vitro and in vivo anticancer activities through inhibition of nuclear factor-кB signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a natural anti-tumor triterpenoid, inhibits LPS-induced TNF-α and IL-8 production through down-regulation of ROS-related classical NF-κB pathway in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activity of this compound in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Suppresses RANKL-Induced Osteoclastogenesis and Ameliorates Ovariectomy-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound exerts antitumor activity against MDA-MB-231 triple-negative breast cancer cells by reversing of epithelial-mesenchymal transition via downregulation of integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effect of this compound on lipopolysaccharide-induced inflammatory responses in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 18. benchchem.com [benchchem.com]

- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 20. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]

- 24. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Item - Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding activity. - Public Library of Science - Figshare [plos.figshare.com]

- 26. researchgate.net [researchgate.net]

- 27. This compound induces apoptosis in imatinib-resistant chronic myelogenous leukemia cells harboring T315I mutation by blocking NF-kappaB signaling and depleting Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pristimerin in the Inhibition of the PI3K/Akt/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristimerin, a naturally occurring quinonemethide triterpenoid (B12794562) extracted from plants of the Celastraceae and Hippocrateaceae families, has garnered significant attention in oncological research for its potent anti-cancer properties.[1][2] Accumulating evidence demonstrates that this compound exerts its therapeutic effects through the modulation of multiple cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis.[2] Among these, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a key target of this compound's inhibitory action.[3][4] This technical guide provides an in-depth overview of the role of this compound in the inhibition of the PI3K/Akt/mTOR pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, metabolism, and survival.[5][6] Its aberrant activation is a frequent event in a wide range of human cancers, contributing to uncontrolled cell proliferation and resistance to apoptosis.[7][8] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which leads to the activation of PI3K.[6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 recruits and activates Akt, a serine/threonine kinase, which in turn phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1).[5][7] mTORC1 subsequently promotes protein synthesis and cell growth by phosphorylating substrates such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4]

This compound has been shown to effectively suppress this pathway, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in various cancer models.[4][10][11] This guide will serve as a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the mechanism of action of this compound as a PI3K/Akt/mTOR pathway inhibitor.

Quantitative Data on this compound's Biological Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative effects. The primary method for determining these values is the MTS assay, which measures cell viability.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| OVCAR-5 | Ovarian Cancer | Not explicitly stated, but significant viability reduction at 0.625-5 µM | MTS Assay | [12] |

| MDAH 2774 | Ovarian Cancer | Not explicitly stated, but significant viability reduction at 0.625-5 µM | MTS Assay | [12] |

| CAL-27 | Oral Squamous Cell Carcinoma | 0.70 | MTS Assay | [13] |

| SCC-25 | Oral Squamous Cell Carcinoma | 0.73 | MTS Assay | [13] |

| MiaPaCa-2 | Pancreatic Cancer | Significant viability reduction at 0.625-5 µM | MTS Assay | [14] |

| Panc-1 | Pancreatic Cancer | Significant viability reduction at 0.625-5 µM | MTS Assay | [14] |

| H1299 | Non-Small Cell Lung Cancer | 2.2 ± 0.34 | MTT Assay | [3] |

Core Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the PI3K/Akt/mTOR signaling pathway with this compound's points of inhibition and a typical experimental workflow for its evaluation.

Caption: PI3K/Akt/mTOR pathway with this compound's inhibitory action on Akt and mTORC1.

Caption: A typical experimental workflow for evaluating the effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's inhibitory effects on the PI3K/Akt/mTOR pathway.

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., OVCAR-5, MDAH 2774, CAL-27, SCC-25, MiaPaCa-2, Panc-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12][13][14]

-

Incubation: Incubate the plates for 12-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

-

This compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0 to 10 µM) for desired time periods (e.g., 48-72 hours).[12][13] A vehicle control (e.g., DMSO) should be included.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well and incubate for an additional 2-4 hours at 37°C.[13][14]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of this compound concentration.

Western Blot Analysis

This technique is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR pathway.

-

Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[15]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[15]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (e.g., p-Akt Ser473), mTOR, p70S6K, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[4][16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 20 hours).[12][14]

-

Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend them in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.[12][14]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

In Vitro Kinase Assay (General Protocol)

While specific studies detailing this compound's direct enzymatic inhibition are limited, this general protocol outlines how to assess the inhibitory potential of a compound against PI3K, Akt, or mTOR kinases.

-

Assay Setup: In a microplate well, combine the recombinant active kinase (e.g., PI3Kα, Akt1, or mTOR), a specific peptide or protein substrate (e.g., PIP2 for PI3K, GSK-3 fusion protein for Akt, or inactive p70S6K for mTOR), and the kinase assay buffer.[14][17][18]

-

Inhibitor Addition: Add this compound at a range of concentrations to the wells. Include a vehicle control (DMSO). Pre-incubate to allow for inhibitor binding.[17]

-

Reaction Initiation: Initiate the kinase reaction by adding a defined concentration of ATP.[14][17]

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.[14][17]

-

Detection: Measure the kinase activity. This can be done through various methods:

-

Luminometry-based assays (e.g., ADP-Glo™): Quantify the amount of ADP produced, which is directly proportional to kinase activity.[17][19]

-

Western Blotting: Stop the reaction with SDS-PAGE sample buffer, run the samples on a gel, and detect the phosphorylated substrate using a phospho-specific antibody.[14]

-

Radiometric assays: Use [γ-32P]ATP and measure the incorporation of the radioactive phosphate (B84403) into the substrate.[20]

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion

This compound has emerged as a promising natural compound with significant anti-cancer activity, largely attributed to its ability to inhibit the PI3K/Akt/mTOR signaling pathway. This guide provides a foundational understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. The provided methodologies for cell viability, Western blotting, apoptosis, and in vitro kinase assays offer a robust framework for researchers to further investigate the therapeutic potential of this compound. The visualization of the signaling pathway and experimental workflows aims to facilitate a clear and comprehensive understanding of the technical approaches involved in this area of research. Further studies focusing on direct enzymatic inhibition and in vivo efficacy are warranted to fully elucidate the clinical potential of this compound as a targeted cancer therapeutic.

References

- 1. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. This compound inhibits neuronal inflammation and protects cognitive function in mice with sepsis-induced brain injuries by regulating PI3K/Akt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. promega.es [promega.es]

- 20. researchgate.net [researchgate.net]

Pristimerin's Impact on the MAPK Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristimerin, a naturally occurring quinonemethide triterpenoid (B12794562) extracted from plants of the Celastraceae and Hippocrateaceae families, has garnered significant attention in oncological research.[1][2] Its potent anti-cancer properties are attributed to its ability to modulate a wide array of cellular signaling pathways, with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade being a prominent target.[1][3] This technical guide provides an in-depth analysis of this compound's interaction with the MAPK pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling networks.

The MAPK signaling network, comprising cascades such as the extracellular signal-regulated kinases (ERK), c-Jun NH2-terminal kinases (JNK), and p38 MAPKs, is a crucial regulator of cell proliferation, differentiation, apoptosis, and stress responses. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound has been shown to exert differential effects on these MAPK subfamilies, often leading to cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][4]

Quantitative Analysis of this compound's Bioactivity

This compound's efficacy in inhibiting cancer cell proliferation is demonstrated by its half-maximal inhibitory concentration (IC50) values across a range of cancer cell lines. These values, along with the observed effects on the MAPK signaling pathway, are summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Observed Effect on MAPK Pathway |

| HT1080 | Fibrosarcoma | 0.16 ± 0.01 | 24 | Decreased levels of phosphorylated ERK (p-ERK).[5][6] |

| 0.13 ± 0.01 | 48 | |||

| CAL-27 | Oral Squamous Cell Carcinoma | 0.70 | 68 | Inhibition of the MAPK/Erk1/2 signaling pathway.[7] |

| SCC-25 | Oral Squamous Cell Carcinoma | 0.73 | 68 | Inhibition of the MAPK/Erk1/2 signaling pathway.[7] |

| HCT-116 | Colorectal Cancer | 1.11 | 72 | Downregulation of the PI3K/AKT/mTOR pathway, which can cross-talk with the MAPK pathway.[8] |

| 0.98 | 24 | Activation of the JNK signaling pathway.[8] | ||

| MDA-MB-231 | Breast Cancer | 0.5 - 0.6 | 24 | Increased phosphorylation of JNK and p38, and decreased phosphorylation of ERK.[1][5] |

| 0.4 - 0.6 | 48 | |||

| MCF-10A | Breast (non-cancerous) | 1.4 - 1.6 | 24 | - |

| 1.0 - 1.2 | 48 | |||

| A549 | Lung Cancer | 0.4 - 0.6 | 72 | - |

| HepG2 | Liver Cancer | 0.4 - 0.6 | 72 | - |

| Hep3B | Liver Cancer | 0.4 - 0.6 | 72 | - |

| MNNG | Osteosarcoma | 0.8 - 0.9 | 24 | - |

| 0.3 - 0.4 | 48 | |||

| 143B | Osteosarcoma | 0.5 - 0.6 | 24 | - |

| 0.3 - 0.4 | 48 | |||

| Hec50 | Endometrial Cancer | < 1 | Not Specified | Increased cisplatin (B142131) sensitivity.[9] |

| KLE | Endometrial Cancer | < 1 | Not Specified | Increased cisplatin sensitivity.[9] |

This compound's Mechanism of Action on the MAPK Signaling Cascade

This compound's modulation of the MAPK pathway is multifaceted and often cell-type dependent. A common mechanism involves the induction of reactive oxygen species (ROS), which can act as upstream activators of stress-related MAPK pathways.

In many cancer cell types, this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress activates Apoptosis Signal-regulating Kinase 1 (ASK1), a MAP3K, which in turn phosphorylates and activates both JNK and p38 MAPKs.[1] The activation of the JNK and p38 pathways is strongly associated with the induction of apoptosis and autophagy.[1][4] Conversely, this compound has been observed to inhibit the phosphorylation of ERK, a key mediator of cell proliferation and survival.[5][6] This dual action of activating pro-apoptotic pathways while inhibiting pro-survival pathways underscores this compound's potential as a multi-targeted anti-cancer agent.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the MAPK signaling cascade.

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of MAPK Phosphorylation

This technique is used to detect and quantify the levels of total and phosphorylated MAPK proteins.

Materials:

-

This compound-treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-p-ERK, rabbit anti-ERK, rabbit anti-p-JNK, rabbit anti-JNK, rabbit anti-p-p38, rabbit anti-p38, and anti-β-actin). Specific antibody details (supplier, catalog number, and dilution) should be optimized based on preliminary experiments. For example, antibodies from Cell Signaling Technology are frequently used.

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Autophagy Detection (LC3 Conversion)

Autophagy is often assessed by monitoring the conversion of the cytosolic form of Light Chain 3 (LC3-I) to the autophagosome-associated form (LC3-II) via Western blot.

Procedure: The Western blot protocol is similar to that described for MAPK phosphorylation analysis. The key difference is the use of a primary antibody specific for LC3. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its targeted modulation of the MAPK signaling cascade. Its ability to concurrently activate pro-apoptotic JNK and p38 pathways while inhibiting the pro-proliferative ERK pathway provides a powerful multi-pronged attack on cancer cell survival. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future studies should continue to explore the intricate molecular interactions of this compound within the MAPK network and its broader signaling landscape to optimize its clinical application.

References

- 1. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Potential and Molecular Targets of this compound in Human Malignancies [mdpi.com]

- 3. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bslonline.org [bslonline.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. This compound inhibits the proliferation of HT1080 fibrosarcoma cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis of oral squamous cell carcinoma cells via G1 phase arrest and MAPK/Erk1/2 and Akt signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pristimerin: A Technical Guide to its Anti-inflammatory Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pristimerin (B1678111) is a naturally occurring quinonemethide triterpenoid (B12794562) compound derived from plants of the Celastraceae and Hippocrateaceae families.[1][2] Traditionally used for various medicinal purposes, modern pharmacological studies have revealed its potent anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of this compound, summarizing key quantitative data and experimental protocols to support further research and development in this area. This compound exerts its effects by modulating multiple critical signaling pathways involved in the inflammatory response, including NF-κB, MAPK, and the NLRP3 inflammasome.[3][5]

Core Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory activity is attributed to its ability to interfere with key signaling cascades that orchestrate the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappaB (NF-κB) pathway is a cornerstone of inflammatory signaling, controlling the expression of genes involved in inflammation, immunity, and cell survival.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins.[7] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex.[7][8] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process unmasks the nuclear localization signal on NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[1][7]

This compound has been shown to potently inhibit this pathway. Studies demonstrate that this compound suppresses both constitutively active and induced NF-κB signaling.[8][9] It achieves this by inhibiting the phosphorylation of IKK and the subsequent phosphorylation and degradation of IκBα.[9] This action prevents the nuclear translocation and accumulation of the p65 subunit, thereby down-regulating the expression of NF-κB target genes.[1][9]

References

- 1. Anti-inflammatory effect of this compound on lipopolysaccharide-induced inflammatory responses in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound protects against inflammation and metabolic disorder in mice through inhibition of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound protects against inflammation and metabolic disorder in mice through inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Anti-Cancer Effects of this compound and the Mechanisms: A Critical Review [frontiersin.org]

- 8. Cellular and Molecular Mechanisms of this compound in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound exhibits in vitro and in vivo anticancer activities through inhibition of nuclear factor-кB signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pristimerin as a potential therapeutic agent for [specific disease]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pristimerin, a naturally occurring quinonemethide triterpenoid (B12794562) extracted from plants of the Celastraceae and Hippocrateaceae families, has emerged as a promising candidate in oncology research.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its potent anti-cancer properties across a spectrum of malignancies, including colorectal cancer (CRC).[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the therapeutic potential of this compound in the context of CRC. It is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

This compound exhibits a multi-faceted anti-cancer profile by inducing cell cycle arrest, apoptosis, and autophagy, while concurrently inhibiting tumor cell migration, invasion, and angiogenesis.[1][3][6] Its therapeutic efficacy is attributed to the modulation of numerous signaling pathways, including the NF-κB, PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin pathways, as well as the generation of reactive oxygen species (ROS).[1][2][7][8]

Key Anti-Cancer Mechanisms in Colorectal Cancer

Induction of Apoptosis

This compound is a potent inducer of apoptosis in CRC cells.[9][10] Treatment of CRC cell lines, such as HCT-116 and SW480, with this compound leads to a dose-dependent increase in apoptotic cell death.[9][10] This is characterized by the loss of mitochondrial membrane potential, activation of caspases (caspase-3, -7, and -8), and cleavage of poly ADP ribose polymerase (PARP).[9][10] Furthermore, this compound modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[9]

Cell Cycle Arrest

The anti-proliferative effect of this compound in CRC cells is also attributed to its ability to induce cell cycle arrest at the G1 phase.[1][10] This is associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1 and cyclin-dependent kinases (CDK4 and CDK6), and a concomitant upregulation of the CDK inhibitor p21.[10]

Inhibition of Metastasis